N-Methyl-1-(5-phenoxypyridin-3-YL)methanamine
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Overview
Description
N-Methyl-1-(5-phenoxypyridin-3-YL)methanamine is an organic compound with the molecular formula C13H14N2O and a molecular weight of 214.26 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a phenoxy group and a methylated amine group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(5-phenoxypyridin-3-YL)methanamine typically involves the reaction of 5-phenoxypyridine-3-carbaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(5-phenoxypyridin-3-YL)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine forms, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Methyl-1-(5-phenoxypyridin-3-YL)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-1-(5-phenoxypyridin-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine
- N-Methyl-1-(2-quinoxalinyl)methanamine
- N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine
Uniqueness
N-Methyl-1-(5-phenoxypyridin-3-YL)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
CAS No. |
1060804-60-5 |
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Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
N-methyl-1-(5-phenoxypyridin-3-yl)methanamine |
InChI |
InChI=1S/C13H14N2O/c1-14-8-11-7-13(10-15-9-11)16-12-5-3-2-4-6-12/h2-7,9-10,14H,8H2,1H3 |
InChI Key |
PKSOVCSVFDCESV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=CN=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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